molecular formula C18H19NO B12789275 4-(2,2-Diphenylvinyl)morpholine CAS No. 7145-15-5

4-(2,2-Diphenylvinyl)morpholine

Cat. No.: B12789275
CAS No.: 7145-15-5
M. Wt: 265.3 g/mol
InChI Key: KFCXYAAZYMQSOO-UHFFFAOYSA-N
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Description

4-(2,2-Diphenylvinyl)morpholine is an organic compound with the molecular formula C18H19NO. It is a derivative of morpholine, where the morpholine ring is substituted with a 2,2-diphenylvinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diphenylvinyl)morpholine typically involves the reaction of morpholine with a suitable diphenylvinyl precursor. One common method is the reaction of morpholine with 1,1-diphenylethylene under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diphenylvinyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Diphenylvinyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Diphenylvinyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Diphenylvinyl)morpholine is unique due to the presence of the diphenylvinyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

7145-15-5

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

4-(2,2-diphenylethenyl)morpholine

InChI

InChI=1S/C18H19NO/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-19-11-13-20-14-12-19/h1-10,15H,11-14H2

InChI Key

KFCXYAAZYMQSOO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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